![molecular formula C16H19NO3S2 B1351926 1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone](/img/structure/B1351926.png)
1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone” is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as a 1,4-diketone, the thiophene ring can be formed through cyclization reactions.
Introduction of Functional Groups: The acetyl, dimethylamino, and methylphenylsulfanyl groups can be introduced through various substitution reactions, using reagents like acetyl chloride, dimethylamine, and methylphenylsulfanyl chloride.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or imine groups, leading to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of thiophenes are often studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, compounds with similar structures are investigated for their pharmacological properties, including their ability to interact with biological targets like enzymes or receptors.
Industry
In industry, thiophene derivatives are used in the production of dyes, polymers, and other materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of “1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone” would depend on its specific application. Generally, the compound might interact with molecular targets through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Electron Transfer: Participating in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound, a simple sulfur-containing heterocycle.
2-Acetylthiophene: A derivative with an acetyl group.
4-Methylphenylsulfanylthiophene: A derivative with a methylphenylsulfanyl group.
Propiedades
Fórmula molecular |
C16H19NO3S2 |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone |
InChI |
InChI=1S/C16H19NO3S2/c1-11-5-7-13(8-6-11)21-14-10-22(19,20)15(9-17(3)4)16(14)12(2)18/h5-9H,10H2,1-4H3 |
Clave InChI |
PDLKNBIWZVNKOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=C(C(=CN(C)C)S(=O)(=O)C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


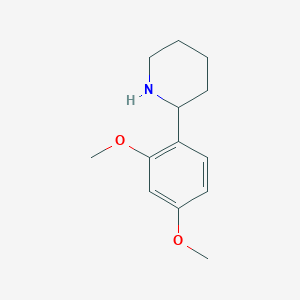
![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)
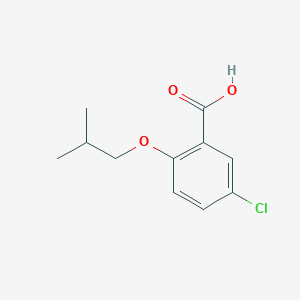
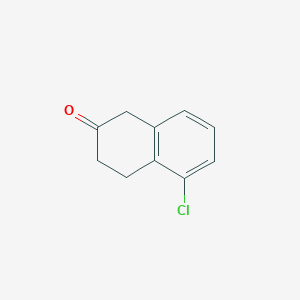



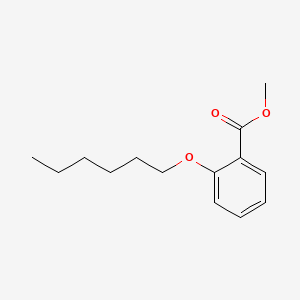
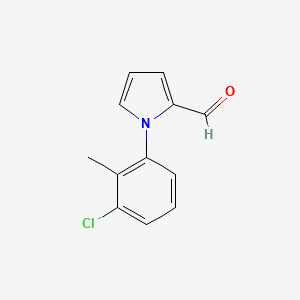
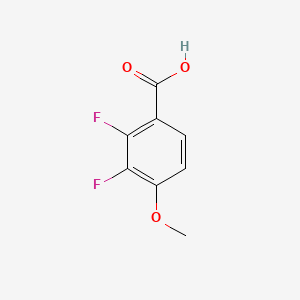
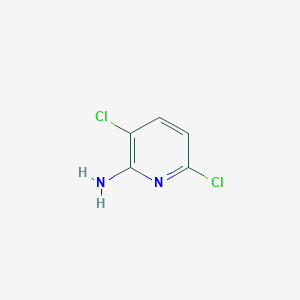
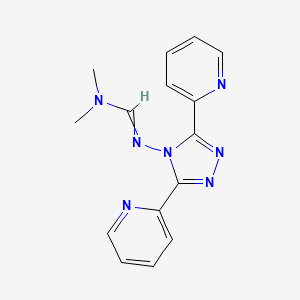
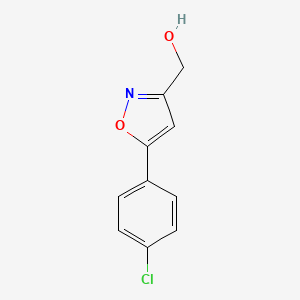
![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)
